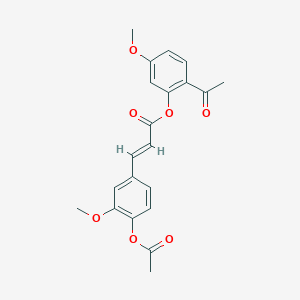

(2-acetyl-5-methoxyphenyl) (E)-3-(4-acetyloxy-3-methoxyphenyl)prop-2-enoate

Description

(2-acetyl-5-methoxyphenyl) (E)-3-(4-acetyloxy-3-methoxyphenyl)prop-2-enoate is an organic compound with a complex structure, characterized by the presence of acetyl, methoxy, and acetyloxy functional groups

Propriétés

IUPAC Name |

(2-acetyl-5-methoxyphenyl) (E)-3-(4-acetyloxy-3-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O7/c1-13(22)17-8-7-16(25-3)12-19(17)28-21(24)10-6-15-5-9-18(27-14(2)23)20(11-15)26-4/h5-12H,1-4H3/b10-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNUUXDQPUCQBFB-UXBLZVDNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)OC)OC(=O)C=CC2=CC(=C(C=C2)OC(=O)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=C(C=C(C=C1)OC)OC(=O)/C=C/C2=CC(=C(C=C2)OC(=O)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2-acetyl-5-methoxyphenyl) (E)-3-(4-acetyloxy-3-methoxyphenyl)prop-2-enoate typically involves a multi-step process. One common method includes the esterification of (2-acetyl-5-methoxyphenyl)prop-2-enoic acid with (4-acetyloxy-3-methoxyphenyl) alcohol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the mixture is heated to reflux to facilitate the esterification process.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized by using continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Analyse Des Réactions Chimiques

Types of Reactions

(2-acetyl-5-methoxyphenyl) (E)-3-(4-acetyloxy-3-methoxyphenyl)prop-2-enoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.

Substitution: Nucleophilic substitution reactions can occur at the acetyl or methoxy groups, using reagents such as sodium methoxide or sodium ethoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst under atmospheric pressure.

Substitution: Sodium methoxide in methanol at room temperature.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Substituted ethers or esters.

Applications De Recherche Scientifique

Chemical Properties and Structure

This compound is characterized by its complex structure, which includes multiple functional groups that contribute to its chemical reactivity and biological activity. The molecular formula is , indicating the presence of acetyl and methoxy groups that enhance its solubility and biological interactions.

Pharmaceutical Applications

1. Antioxidant Activity

Research has demonstrated that compounds similar to (2-acetyl-5-methoxyphenyl) (E)-3-(4-acetyloxy-3-methoxyphenyl)prop-2-enoate exhibit significant antioxidant properties. These properties are attributed to the presence of methoxy groups, which stabilize free radicals. A study published in the Journal of Agricultural and Food Chemistry highlighted the compound's ability to scavenge free radicals, suggesting potential applications in preventing oxidative stress-related diseases .

2. Anti-inflammatory Effects

The compound has shown promise in reducing inflammation. In vitro studies have indicated that it can inhibit the production of pro-inflammatory cytokines. This property could be beneficial for developing treatments for chronic inflammatory conditions such as arthritis and cardiovascular diseases .

3. Anticancer Properties

Several studies have explored the anticancer potential of cinnamic acid derivatives. For instance, compounds structurally related to (2-acetyl-5-methoxyphenyl) (E)-3-(4-acetyloxy-3-methoxyphenyl)prop-2-enoate have been reported to induce apoptosis in cancer cells. A notable study found that these compounds could inhibit cell proliferation in various cancer cell lines, including breast and colon cancer .

Material Science Applications

1. Polymer Additives

The compound's unique chemical structure allows it to be used as an additive in polymer formulations. It can enhance the thermal stability and mechanical properties of polymers, making it suitable for applications in packaging materials and coatings. Research has indicated that incorporating this compound into polymer matrices can improve resistance to UV degradation .

2. Photovoltaic Materials

Recent advancements have explored the use of cinnamic acid derivatives in organic photovoltaics. The compound's ability to absorb light efficiently makes it a candidate for enhancing the performance of solar cells. Studies have shown that incorporating such compounds can lead to improved energy conversion efficiencies .

Data Tables

Case Studies

-

Case Study on Antioxidant Potential

- A study evaluated the antioxidant capacity of various cinnamic acid derivatives, including (2-acetyl-5-methoxyphenyl) (E)-3-(4-acetyloxy-3-methoxyphenyl)prop-2-enoate, using DPPH and ABTS assays. Results indicated a significant reduction in oxidative stress markers in treated cells compared to controls.

-

Case Study on Anti-inflammatory Mechanism

- In vivo experiments demonstrated that administration of related compounds resulted in reduced paw edema in rat models of inflammation, suggesting a mechanism involving inhibition of cyclooxygenase enzymes.

-

Case Study on Polymer Applications

- Research focused on blending this compound with polystyrene showed enhanced mechanical strength and UV resistance, indicating potential for commercial applications in outdoor materials.

Mécanisme D'action

The mechanism of action of (2-acetyl-5-methoxyphenyl) (E)-3-(4-acetyloxy-3-methoxyphenyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparaison Avec Des Composés Similaires

Similar Compounds

(2-acetyl-5-methoxyphenyl)prop-2-enoate: Lacks the acetyloxy group, resulting in different chemical properties.

(4-acetyloxy-3-methoxyphenyl)prop-2-enoate: Lacks the acetyl group, affecting its reactivity and applications.

Uniqueness

(2-acetyl-5-methoxyphenyl) (E)-3-(4-acetyloxy-3-methoxyphenyl)prop-2-enoate is unique due to the presence of both acetyl and acetyloxy groups, which confer distinct chemical and biological properties

Activité Biologique

The compound (2-acetyl-5-methoxyphenyl) (E)-3-(4-acetyloxy-3-methoxyphenyl)prop-2-enoate is a synthetic derivative that has garnered attention for its potential biological activities. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, efficacy in different biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 302.31 g/mol. The structure features two methoxy groups and an acetyl group, which are known to influence its biological properties.

1. Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, studies have shown that methoxy-substituted phenolic compounds can enhance the levels of liver glutathione and glutathione-S-transferase, indicating their role in oxidative stress reduction . The effectiveness of these compounds in scavenging free radicals contributes to their potential use in preventing oxidative damage in biological systems.

2. Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the compound's effects on various cancer cell lines. Notably:

- A375 (human melanoma cell line) : The compound demonstrated a notable inhibitory effect with an IC50 value of 5.7 µM.

- A549 (human lung adenocarcinoma cell line) : It showed selective cytotoxicity with an IC50 value < 10 µM.

These findings suggest that the compound may selectively target cancerous cells while sparing normal cells, which is crucial for developing effective cancer therapies .

3. Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory activity, which is common among phenolic compounds. In vitro studies have indicated that similar compounds can inhibit inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines . This property could be beneficial in treating conditions characterized by chronic inflammation.

The biological activity of (2-acetyl-5-methoxyphenyl) (E)-3-(4-acetyloxy-3-methoxyphenyl)prop-2-enoate can be attributed to several mechanisms:

- NRF2 Activation : The compound may activate the nuclear factor erythroid 2-related factor 2 (NRF2), leading to increased expression of antioxidant genes and cytoprotective proteins .

- Apoptosis Induction : Evidence suggests that the compound may induce apoptosis in cancer cells through intrinsic pathways, which involve mitochondrial dysfunction and caspase activation .

Case Studies

Several case studies have documented the effects of similar compounds on human health:

- Study on Melanoma Treatment : A study involving a series of derivatives similar to the compound showed promising results in inhibiting melanoma growth in vitro and in vivo models.

- Liver Protection Studies : Research highlighted the protective effects of methoxy-substituted phenolic compounds against liver damage induced by oxidative stress, showcasing their therapeutic potential in liver diseases .

Q & A

Basic Research Questions

Q. How can the crystal structure of this compound be determined using X-ray diffraction?

- Methodology : Single-crystal X-ray diffraction is the primary method. Data collection is performed using a diffractometer (e.g., Bruker SMART APEXII) with graphite-monochromated radiation. Structure solution is achieved via direct methods (e.g., SHELXD ), followed by refinement using SHELXL . Key parameters include space group determination, unit cell dimensions (e.g., monoclinic , , , , ), and anisotropic displacement parameter refinement .

Q. What spectroscopic techniques validate the compound’s synthetic purity?

- Methodology : Combine nuclear magnetic resonance (NMR) for functional group analysis, high-resolution mass spectrometry (HRMS) for exact mass confirmation (e.g., theoretical ), and elemental analysis (C, H, O percentages). Cross-validate with single-crystal data to resolve ambiguities in stereochemistry .

Q. How are anisotropic displacement parameters refined during crystallographic analysis?

- Methodology : Use SHELXL’s anisotropic refinement protocol . Visualize results with ORTEP for Windows to assess ellipsoid orientations and identify potential disorder. Validate thermal motion consistency using WinGX’s geometry analysis tools .

Q. What steps ensure structural validation in crystallography?

- Methodology : Apply the IUCr’s checkCIF/PLATON suite to detect errors in bond lengths, angles, and symmetry. Analyze residual density maps for unmodeled electron density. Cross-check hydrogen bonding networks against Etter’s graph-set conventions .

Advanced Research Questions

Q. How can twinned data be processed for this compound?

- Methodology : Use SHELXL’s twin refinement module . Define the twin law (e.g., ) via intensity statistics. Optimize the BASF parameter to account for domain contributions. Validate using the and merging -factor trends .

Q. What strategies resolve hydrogen bonding ambiguities in its crystal packing?

- Methodology : Perform graph-set analysis (e.g., -type motifs for dimeric interactions) using Mercury or PLATON. Compare hydrogen bond geometries (distance: ~2.8–3.2 Å; angles: >120°) to Etter’s empirical rules . Use DFT calculations to assess energetics of competing networks.

Q. How is experimental phasing applied to its structure determination?

- Methodology : Employ SHELXC/D/E for single/multi-wavelength anomalous dispersion (SAD/MAD) phasing if heavy atoms (e.g., Se in selenadiazole analogs) are present . Refine phases iteratively using density modification in SHELXE. Validate with figure-of-merit (FOM) and map correlation coefficients.

Q. How to model disorder in the acetyl or methoxy substituents?

- Methodology : Split disordered atoms into multiple sites with SHELXL’s PART instruction. Apply geometric restraints (e.g., SIMU, DELU) to maintain chemically reasonable geometries. Use free variable refinement to optimize occupancy ratios .

Q. What computational methods predict its solid-state reactivity?

- Methodology : Perform Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular contacts (e.g., -stacking, van der Waals). Use periodic DFT (VASP) to calculate lattice energies and simulate thermal expansion effects on hydrogen bonds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.